molecular formula C7H12F3NO2 B8454993 Propanamide,3,3,3-trifluoro-N-methoxy-N,2,2-trimethyl-

Propanamide,3,3,3-trifluoro-N-methoxy-N,2,2-trimethyl-

Cat. No. B8454993
M. Wt: 199.17 g/mol
InChI Key: ATXIQVFUCBCAPS-UHFFFAOYSA-N
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Patent
US09365522B2

Procedure details

To a 250-mL of three neck round-bottomed flask equipped with goose neck for nitrogen and for thermocouple was added lithium aluminium hydride, 1 M solution in Et2O (25.3 ml, 25.3 mmol) at 0° C. To the cooled mixture was added a solution of 3,3,3-trifluoro-N-methoxy-N,2,2-trimethylpropanamide (A294-1) (5.0325 g, 25.3 mmol) in Et2O (47.7 ml) dropwise over 35 min at 0° C. After the completion of the addition, the reaction mixture was further stirred at 0° C. After 2 h, the mixture was carefully quenched at 0° C. with water (0.96 mL), NaOH (15%, 0.96 mL) and water (2.88 mL) and the mixture was vigorously stirred for 40 min. The reaction mixture was diluted with Et2O (50 mL), treated with Na2SO4 and then filtered through a Celite pad, washed with Et2O (100 mL). The filtrate was concentrated in vacuo to provide 3,3,3-trifluoro-2,2-dimethylpropanal (A294-2) (3.2304 g, 23.06 mmol, 91% yield) as yellow liquid. 1H NMR (400 MHz, CDCl3) δ 9.69 (1H, d, J=1.4 Hz), 1.31 (6H, s).
[Compound]
Name
three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
25.3 mL
Type
solvent
Reaction Step Two
Quantity
5.0325 g
Type
reactant
Reaction Step Three
Name
Quantity
47.7 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[F:7][C:8]([F:19])([F:18])[C:9]([CH3:17])([CH3:16])[C:10](N(OC)C)=[O:11]>CCOCC>[F:7][C:8]([F:19])([F:18])[C:9]([CH3:17])([CH3:16])[CH:10]=[O:11] |f:0.1.2.3.4.5|

Inputs

Step One
Name
three
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
25.3 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
5.0325 g
Type
reactant
Smiles
FC(C(C(=O)N(C)OC)(C)C)(F)F
Name
Quantity
47.7 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was further stirred at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the completion of the addition
CUSTOM
Type
CUSTOM
Details
the mixture was carefully quenched at 0° C. with water (0.96 mL), NaOH (15%, 0.96 mL) and water (2.88 mL)
STIRRING
Type
STIRRING
Details
the mixture was vigorously stirred for 40 min
Duration
40 min
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with Et2O (50 mL)
ADDITION
Type
ADDITION
Details
treated with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered through a Celite pad
WASH
Type
WASH
Details
washed with Et2O (100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC(C(C=O)(C)C)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 23.06 mmol
AMOUNT: MASS 3.2304 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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